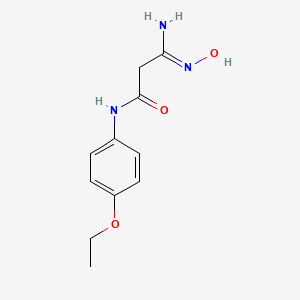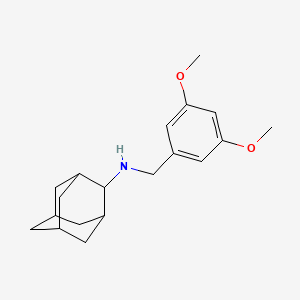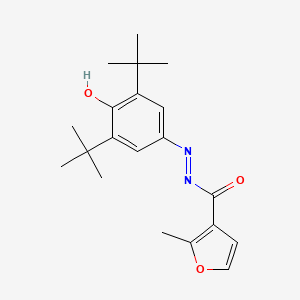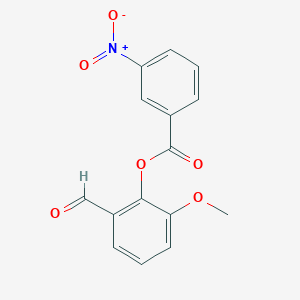
3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide, also known as AEPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AEPP is a derivative of 3-aminopropionamide, which is a precursor to many important biological molecules. The unique structure of AEPP makes it an attractive target for researchers looking to develop new drugs and therapies.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell division and growth. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which are essential for the progression of the cell cycle. By blocking these enzymes, this compound can prevent cancer cells from dividing and replicating, ultimately leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been found to have antioxidant and anti-inflammatory effects, making it a potential candidate for the treatment of a variety of diseases. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide is its high purity and stability, which makes it a reliable compound for use in lab experiments. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities, making it a cost-effective option for researchers. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving 3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide. One area of interest is the development of new this compound-based drugs for the treatment of cancer and other diseases. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be conducted to better understand the mechanism of action of this compound and its potential applications in a variety of scientific fields.
Synthesis Methods
The synthesis of 3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide involves the reaction of 4-ethoxyphenyl isocyanate with hydroxylamine hydrochloride in the presence of a base catalyst. The resulting product is then treated with 3-aminopropionamide to yield this compound. This method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
Scientific Research Applications
3-amino-N-(4-ethoxyphenyl)-3-(hydroxyimino)propanamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising areas of research involves the development of this compound-based drugs for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by disrupting their ability to divide and replicate.
Properties
IUPAC Name |
(3Z)-3-amino-N-(4-ethoxyphenyl)-3-hydroxyiminopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-17-9-5-3-8(4-6-9)13-11(15)7-10(12)14-16/h3-6,16H,2,7H2,1H3,(H2,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNNSULEVQABER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)




![2-methoxy-4-nitro-6-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5737971.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5737977.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5737990.png)

![N-(3-chloro-2-methylphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5738002.png)


![{4-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5738009.png)
